molecular formula C13H10N2 B3144671 4-Amino-[1,1'-biphenyl]-3-carbonitrile CAS No. 55675-86-0

4-Amino-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B3144671
CAS No.: 55675-86-0
M. Wt: 194.23 g/mol
InChI Key: KLVYCVRFSVGOAT-UHFFFAOYSA-N
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Description

4-Amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of biphenyl, where an amino group is attached to one phenyl ring and a nitrile group to the other

Scientific Research Applications

4-Amino-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Safety and Hazards

Acute inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans . It is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure . The International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, meaning the agent is carcinogenic to humans .

Mechanism of Action

Target of Action

4-Amino-[1,1’-biphenyl]-3-carbonitrile, also known as 4-Aminobiphenyl (4-ABP), is an organic compound that primarily targets DNA . It is an amine derivative of biphenyl .

Mode of Action

The compound interacts with DNA, causing DNA damage . This damage is thought to be mediated by the formation of DNA adducts DNA adducts are pieces of DNA covalently bonded to a cancer-causing chemical

Biochemical Pathways

The metabolism of 4-Aminobiphenyl involves its conversion to a reactive form. Arylamines like 4-Aminobiphenyl can be activated via N-hydroxylation by cytochrome P450 liver enzymes or detoxified via pathways such as N-acetylation . The N-hydroxylamine metabolites can form adducts with DNA, leading to mutations and carcinogenesis .

Pharmacokinetics

It is known that the compound is slightly soluble in cold water but readily soluble in hot water . It is also soluble in ethanol, ether, acetone, chloroform, and lipids . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of 4-Aminobiphenyl’s action is DNA damage, which can lead to mutations and cancer . Research has shown that 4-Aminobiphenyl is responsible for bladder cancer in humans and dogs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminobiphenyl. For instance, exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . Furthermore, its action can be influenced by temperature, as it is more soluble in hot water than in cold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric and sulfuric acids to produce 4-nitrobiphenyl.

    Reduction: The nitro group in 4-nitrobiphenyl is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminobiphenyl.

    Cyanation: The final step involves the introduction of a nitrile group at the 3-position of the biphenyl ring. This can be achieved through a Sandmeyer reaction, where 4-aminobiphenyl is diazotized and then treated with copper(I) cyanide to form 4-Amino-[1,1’-biphenyl]-3-carbonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products

    Oxidation: 4-Nitro-[1,1’-biphenyl]-3-carbonitrile

    Reduction: 4-Amino-[1,1’-biphenyl]-3-amine

    Substitution: 4-Halo-[1,1’-biphenyl]-3-carbonitrile

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-[1,1’-biphenyl]-3-amine
  • 4-Nitro-[1,1’-biphenyl]-3-carbonitrile
  • 4-Halo-[1,1’-biphenyl]-3-carbonitrile

Uniqueness

4-Amino-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both an amino and a nitrile group on the biphenyl structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its stability and reactivity also make it valuable in various industrial applications.

Properties

IUPAC Name

2-amino-5-phenylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVYCVRFSVGOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromo-benzonitrile (4.0 g, 0.0203 mole) in 55 mL of dioxane was treated with sodium carbonate (7.1 g) in 55 mL of water, phenyl boronic acid (2.72 g, 0.0223 mole), and tetrakistriphenylphosphine palladium (0) (0.235 g). the mixture was heated to 100° C. with stirring under an atmosphere of argon for 3 h., cooled to room temperature, poured into ethyl acetate, washed with 1M HCl, then brine, dried, evaporated and purified by chromatography to give 2.91 g of 4-amino-biphenyl-3-carbonitrile as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.235 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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